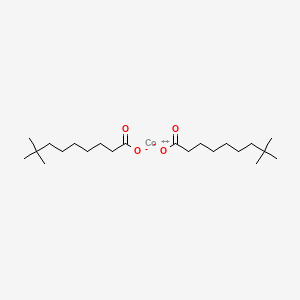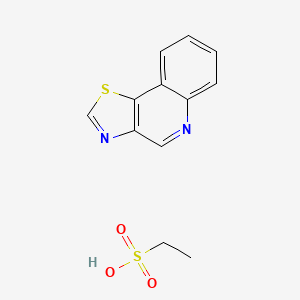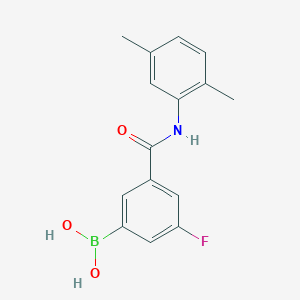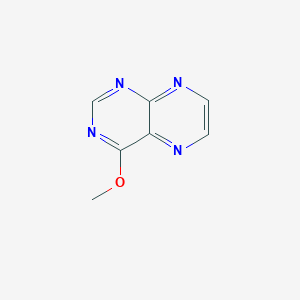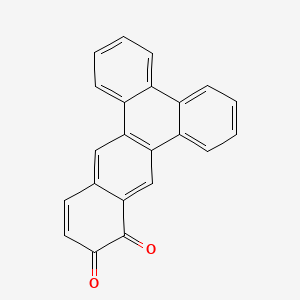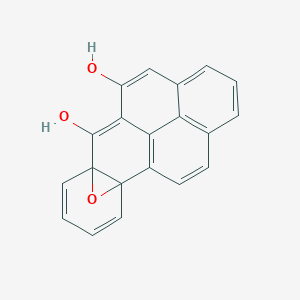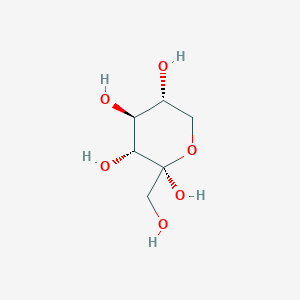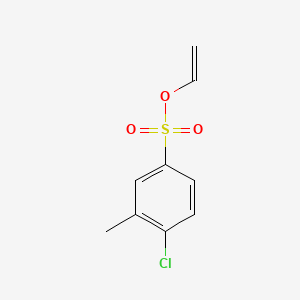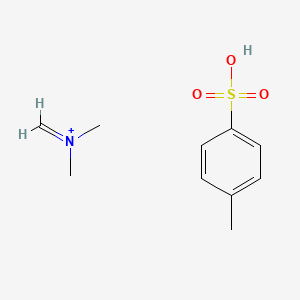
Isopropylammonium p-toluenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylammonium p-toluenesulphonate is an organic compound with the molecular formula C10H17NO3S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is neutralized by isopropylamine. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropylammonium p-toluenesulphonate can be synthesized by reacting p-toluenesulfonic acid with isopropylamine. The reaction typically involves mixing equimolar amounts of p-toluenesulfonic acid and isopropylamine in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the formation of the desired product is complete.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Isopropylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an alkylated amine product.
Aplicaciones Científicas De Investigación
Isopropylammonium p-toluenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the alkylation of amines and the O-alkylation of cyclic thiohydroxamic acids.
Biology: The compound can be used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which isopropylammonium p-toluenesulphonate exerts its effects involves the interaction of the sulfonate group with nucleophiles or electrophiles in the reaction medium. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Isopropyl p-toluenesulfonate: Similar in structure but lacks the ammonium group.
Methyl p-toluenesulfonate: Another sulfonate ester with a methyl group instead of an isopropyl group.
Ethyl p-toluenesulfonate: Contains an ethyl group in place of the isopropyl group.
Uniqueness: Isopropylammonium p-toluenesulphonate is unique due to the presence of the ammonium group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other sulfonate esters may not be as effective.
Propiedades
Número CAS |
84461-21-2 |
|---|---|
Fórmula molecular |
C10H16NO3S+ |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
dimethyl(methylidene)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H8N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2)3/h2-5H,1H3,(H,8,9,10);1H2,2-3H3/q;+1 |
Clave InChI |
FKCBMLGUCJATIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


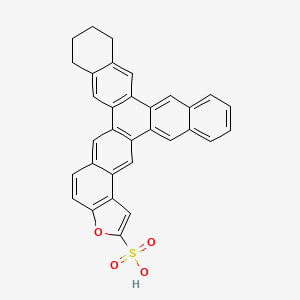
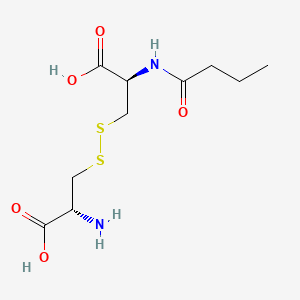
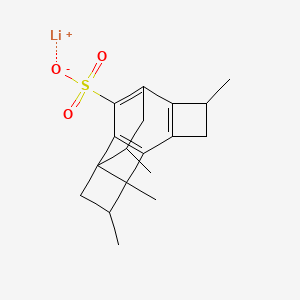

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)

